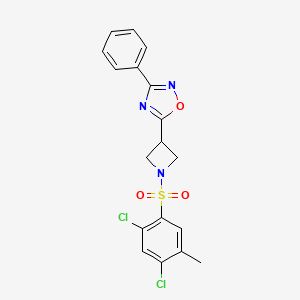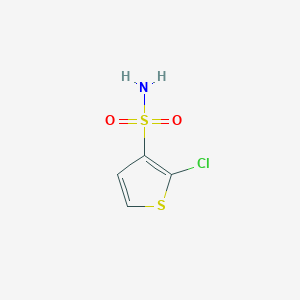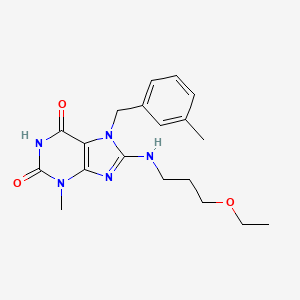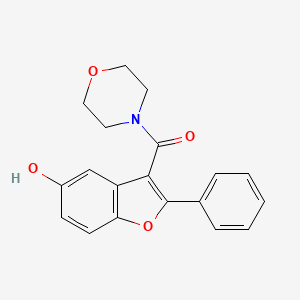
3-(Trifluoromethyl)cyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)cyclopentan-1-one is a chemical compound with the CAS Number: 1391205-62-1 . It has a molecular weight of 152.12 . The IUPAC name for this compound is this compound . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound’s molecular formula is C6H7F3O .Aplicaciones Científicas De Investigación
Cycloaddition and Synthesis of Fluorinated Compounds
- 3-(Trifluoromethyl)cyclopentan-1-one derivatives are used in palladium-catalyzed trimethylenemethane cycloadditions, facilitating the formation of exomethylene cyclopentanes with a trifluoromethyl group. This process is valuable for pharmaceutical, agrochemical, and materials industries (Trost & Debien, 2015).
- The synthesis of 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylic acid derivatives illustrates the potential of trifluoromethylated cyclic building blocks in various chemical applications (Grellepois et al., 2012).
Isostere for Carboxylic Acid
- Cyclopentane-1,3-diones, including this compound, have been explored as isosteres for the carboxylic acid functional group, particularly in the design of thromboxane receptor antagonists (Ballatore et al., 2011).
Energy and Material Science
- Studies have focused on the properties of 3-methyl-1,2-BN-cyclopentane for hydrogen storage applications, highlighting its potential in energy storage technologies (Luo et al., 2013).
Radical Cation Studies
- Research on the rearrangement of bridgehead-methyl-substituted radical cations derived from bicyclo[2.1.0]pentanes provides insights into the behavior of radical cations, which is crucial in understanding certain chemical reactions (Adam et al., 1994).
Synthesis of Fluorine-Substituted Compounds
- Trifluoromethyl-substituted alkyl and alkenyl radicals are used to synthesize fluorine-substituted cyclic compounds, demonstrating the versatility of trifluoromethyl groups in organic synthesis (Morikawa et al., 1993).
Multi-Component Chemical Synthesis
- Efficient synthesis of trifluoromethylated cyclopenta[b]pyran derivatives through multi-component reactions showcases the utility of this compound in complex chemical syntheses (Liu et al., 2012).
Safety and Hazards
The compound is considered hazardous and has several hazard statements including H226, H302, H315, H319, H335 . These codes correspond to various hazards such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-(trifluoromethyl)cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c7-6(8,9)4-1-2-5(10)3-4/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZAJOGAKVUGAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391205-62-1 |
Source


|
| Record name | 3-(trifluoromethyl)cyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4,4-Difluoro-1-(2-methoxyethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2793475.png)
![N-[6-[6-Chloro-5-[[(4-fluorophenyl)sulfonyl]amino]-3-pyridinyl]-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2793477.png)




amine](/img/structure/B2793484.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)
![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)



![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)

